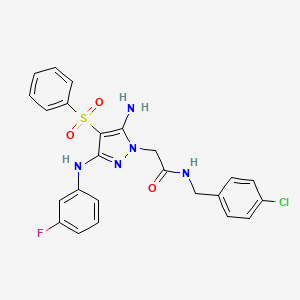

2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[5-amino-4-(benzenesulfonyl)-3-(3-fluoroanilino)pyrazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClFN5O3S/c25-17-11-9-16(10-12-17)14-28-21(32)15-31-23(27)22(35(33,34)20-7-2-1-3-8-20)24(30-31)29-19-6-4-5-18(26)13-19/h1-13H,14-15,27H2,(H,28,32)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHJYYYKZMHDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC(=CC=C3)F)CC(=O)NCC4=CC=C(C=C4)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClFN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrazole ring, an acetamide group, and various aromatic substituents, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 493.6 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 493.6 g/mol |

| CAS Number | 1019099-15-0 |

Anticancer Properties

Research indicates that compounds similar to this pyrazole derivative exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific protein kinases that are crucial in cancer signaling pathways. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including prostate cancer cells (PC-3, LNCaP, DU145), by modulating enzyme activity and receptor interactions .

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors. The presence of the phenylsulfonyl group may enhance its selectivity towards specific targets within cancer cells.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Pyrazole derivatives are known to exhibit such effects by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators. The structural characteristics of this compound suggest it could effectively reduce inflammation by modulating various signaling pathways involved in inflammatory responses .

The biological activity of this compound is primarily attributed to its interaction with various protein targets:

- Kinase Inhibition : The compound potentially inhibits tyrosine kinases involved in angiogenesis and tumor growth.

- Receptor Modulation : It may interact with receptors that mediate cell survival and proliferation signals.

- Apoptosis Induction : By influencing apoptotic pathways, it can promote cell death in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Study on Prostate Cancer : A study reported that a related pyrazole compound showed over 55% inhibition against androgen receptors in prostate cancer cell lines, indicating its potential as a therapeutic agent .

- Mechanistic Studies : Molecular docking studies have suggested strong binding affinities between the compound and target proteins involved in cancer progression, further supporting its role as a selective inhibitor .

- In Vivo Efficacy : Animal model studies demonstrated significant tumor regression when treated with pyrazole derivatives, reinforcing their potential utility in clinical settings.

科学研究应用

Anti-Cancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anti-cancer properties. The target compound has shown potential in inhibiting specific protein kinases involved in cancer signaling pathways. For instance, studies have demonstrated that similar pyrazole derivatives have been effective against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) with IC50 values indicating promising cytotoxic effects .

| Cell Line | Compound | IC50 Value (µM) |

|---|---|---|

| MCF7 | 2-(5-amino...) | 3.79 |

| NCI-H460 | 2-(5-amino...) | 12.50 |

| SF-268 | 2-(5-amino...) | 42.30 |

Anti-Inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, which are common among pyrazole derivatives. The sulfonamide group can enhance solubility and bioavailability, making it suitable for targeting inflammatory pathways . Various studies have reported that similar compounds can inhibit cyclooxygenase enzymes, leading to reduced inflammation.

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases such as Aurora-A and CDK2, which play critical roles in cell cycle regulation and cancer progression. Reports indicate that related compounds have shown IC50 values as low as 0.067 µM against Aurora-A kinase . This highlights the compound's potential for development as a targeted cancer therapy.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including the coupling of amines and the formation of the pyrazole ring through condensation reactions. Various synthetic routes have been explored to optimize yield and purity . Derivatives of this compound are also being investigated for enhanced biological activity and selectivity against different cancer types.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Study on MCF7 Cells : A derivative showed significant cytotoxicity with an IC50 value of 3.79 µM, indicating strong potential for breast cancer treatment.

- In Vivo Studies : Animal models treated with similar pyrazole compounds demonstrated reduced tumor growth rates compared to control groups, supporting their use in therapeutic applications.

常见问题

What are the common synthetic routes for preparing this compound, and what methodological considerations are critical for reproducibility?

Basic Research Question

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Use of reagents like EDC·HCl and HOBt·H₂O for amide bond formation, with triethylamine as a base to neutralize HCl byproducts .

- Heterocyclic ring formation : Cyclization of pyrazole or triazole moieties under controlled pH and temperature (e.g., 20–25°C) to avoid side reactions .

- Thioether linkage introduction : Reaction of thiol-containing intermediates with halogenated acetamides in solvents like DMF or ethanol .

Key Considerations : - Solvent purity and inert atmospheres (e.g., N₂) to prevent oxidation .

- Chromatographic purification (e.g., silica gel) and recrystallization to achieve >95% purity .

How is the compound structurally characterized, and which spectroscopic techniques are most reliable for validation?

Basic Research Question

Structural elucidation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess purity. For example, aromatic protons in the 7.0–8.5 ppm range indicate fluorophenyl or chlorophenyl groups .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks matching C₂₄H₂₁ClFN₅O₃S) .

- IR Spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1150 cm⁻¹) .

What are the key functional groups influencing its reactivity and bioactivity?

Basic Research Question

Critical functional groups include:

- Phenylsulfonyl group : Enhances metabolic stability and influences binding affinity to biological targets .

- Chlorobenzyl acetamide : Contributes to hydrophobic interactions in enzyme active sites .

- Fluorophenylamino moiety : Modulates electronic effects and bioavailability via hydrogen bonding .

Methodological Insight : - Structure-activity relationship (SAR) studies using analogs with modified substituents can isolate contributions of specific groups .

How can reaction conditions be optimized to improve synthetic yields while minimizing side products?

Advanced Research Question

Optimization Strategies :

- Temperature Gradients : Gradual heating (e.g., 40–60°C) during cyclization reduces decomposition .

- Catalyst Screening : Use of Pd catalysts for Suzuki-Miyaura couplings to enhance efficiency in aryl-aryl bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .

Data-Driven Adjustments : - Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

How should researchers design experiments to assess the compound’s bioactivity, particularly in antimicrobial or anticancer contexts?

Advanced Research Question

Experimental Design :

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative strains, with positive controls (e.g., ciprofloxacin) .

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Mechanistic Studies :

- Enzyme inhibition assays (e.g., kinase or protease targets) to identify molecular targets .

- Apoptosis markers (e.g., caspase-3 activation) via flow cytometry .

Controls : Include vehicle (DMSO) and reference compounds to validate assay conditions .

How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved methodologically?

Advanced Research Question

Root Causes :

- Variability in assay protocols (e.g., serum concentration, incubation time) .

- Differences in compound purity or solvent residues .

Resolution Strategies : - Standardize assays using guidelines (e.g., CLSI for antimicrobial testing) .

- Cross-validate results with orthogonal methods (e.g., ATP-based viability assays vs. MTT) .

- Publish full synthetic and characterization details to enable replication .

What methodological challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Advanced Research Question

Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。